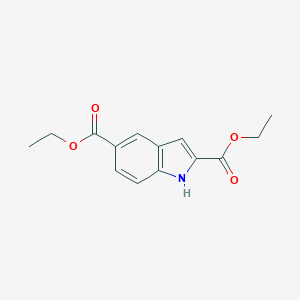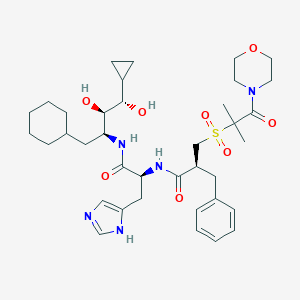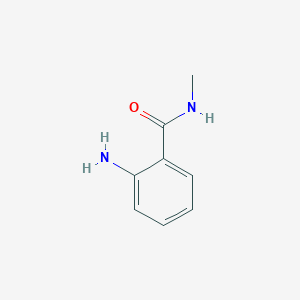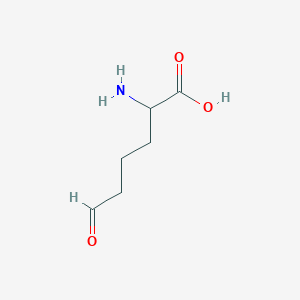
(4-Hydroxyanilino)(imino)methanesulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxyanilino)(imino)methanesulfinic acid, also known as sulfo-N-hydroxysuccinimide (sulfo-NHS), is a common reagent used in bioconjugation reactions. It is widely used in the synthesis of protein conjugates, antibody-drug conjugates, and other bioconjugates. Sulfo-NHS is a water-soluble, stable, and highly reactive compound that can be used to modify a wide range of biomolecules.
Mécanisme D'action
The mechanism of action of sulfo-NHS involves the formation of a stable amide bond between the NHS ester and a primary amine group on the biomolecule. This reaction is highly specific and can be used to selectively modify a single amino acid residue within a protein.
Effets Biochimiques Et Physiologiques
Sulfo-NHS is a non-toxic compound that does not have any significant biochemical or physiological effects on the body. It is rapidly cleared from the body and does not accumulate in tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using sulfo-NHS in lab experiments include its high reactivity, water solubility, and stability. However, sulfo-NHS can be sensitive to pH and temperature, which can affect its reactivity. Additionally, the reaction between sulfo-NHS and biomolecules can be affected by the presence of other functional groups, which can limit its specificity.
Orientations Futures
1. Development of new bioconjugation strategies using sulfo-NHS.
2. Optimization of sulfo-NHS conjugation reactions for improved specificity and yield.
3. Investigation of the effects of sulfo-NHS conjugation on protein structure and function.
4. Development of new applications for sulfo-NHS in diagnostics and therapeutics.
5. Investigation of the in vivo stability and pharmacokinetics of sulfo-NHS conjugates.
Méthodes De Synthèse
Sulfo-NHS can be synthesized by reacting N-hydroxysuccinimide (NHS) with sodium bisulfite. The reaction is typically carried out in water at room temperature, and the resulting product is purified by precipitation or chromatography.
Applications De Recherche Scientifique
Sulfo-NHS is widely used in scientific research for the conjugation of biomolecules. It is commonly used in the synthesis of antibody-drug conjugates (ADCs), which are a type of targeted cancer therapy. Sulfo-NHS can also be used to modify proteins, enzymes, and peptides for use in various applications, including diagnostics and therapeutics.
Propriétés
Numéro CAS |
146886-04-6 |
|---|---|
Nom du produit |
(4-Hydroxyanilino)(imino)methanesulfinic acid |
Formule moléculaire |
C7H8N2O3S |
Poids moléculaire |
200.22 g/mol |
Nom IUPAC |
amino-(4-hydroxyphenyl)iminomethanesulfinic acid |
InChI |
InChI=1S/C7H8N2O3S/c8-7(13(11)12)9-5-1-3-6(10)4-2-5/h1-4,10H,(H2,8,9)(H,11,12) |
Clé InChI |
NQLSEHQHFJZFBP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=C(N)S(=O)O)O |
SMILES canonique |
C1=CC(=CC=C1N=C(N)S(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate](/img/structure/B138330.png)












